Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis involve optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs due to its biological activity.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a component in self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphth
Properties
Molecular Formula |
C11H8Br2N2O2 |
---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
ethyl 3,6-dibromo-1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)9-8(13)4-6-3-7(12)5-14-10(6)15-9/h3-5H,2H2,1H3 |
InChI Key |
UGYAJGTZZNCKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC=C(C=C2C=C1Br)Br |
Origin of Product |
United States |
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